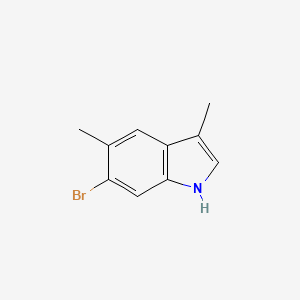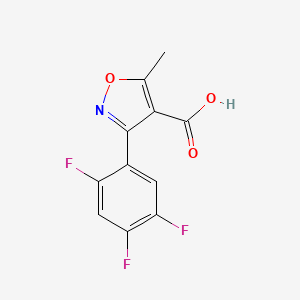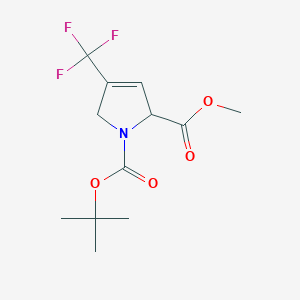
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a Boc (tert-butoxycarbonyl) protecting group, and a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate typically involves the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions can target the carbonyl group or the dihydropyrrole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydropyrrole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
Medicine: Investigated for its potential as a precursor in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. The Boc protecting group ensures the compound remains stable during synthesis and can be removed under mild conditions to reveal the active form.
相似化合物的比较
Methyl (S)-1-Boc-4-methyl-2,5-dihydropyrrole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl (S)-1-Boc-4-(difluoromethyl)-2,5-dihydropyrrole-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness:
属性
分子式 |
C12H16F3NO4 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3 |
InChI 键 |
ZXHXERGJUJVQGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
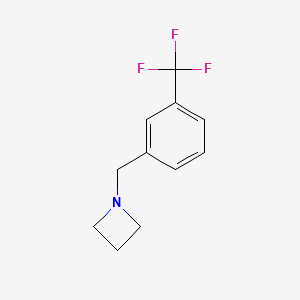

![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)
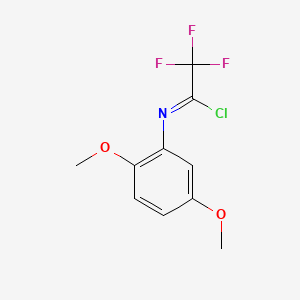
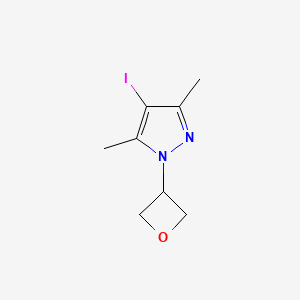
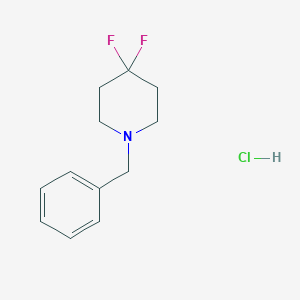

![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)

